3-Azido-5-fluoropyridine
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Overview
Description
3-Azido-5-fluoropyridine is a chemical compound with the molecular formula C5H3FN4 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as this compound, has been extensively studied . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . The reactions of 3-cyanotetrafluoropyridine and tetrachloro-3-trifluoromethylpyridine with sodium azide lead to the corresponding 2,4,6-triazido-5-cyano-3-fluoropyridine and 2,4,6-triazido-5-chloro-3-trifluoromethylpyridine .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a fluorine atom at the 5-position and an azido group at the 3-position . The molecular formula is C5H3FN4, with an average mass of 138.102 Da and a monoisotopic mass of 138.034180 Da .Chemical Reactions Analysis
The reaction of arynes, the substituent at the 3-position exerts a significant influence on the regioselectivity of the reaction with arynophiles . An inductively electron-withdrawing alkoxy group, for example, makes aryne carbon at the 1-position more electrophilic than the carbon at the 2-position, allowing the more nucleophilic moiety in arynophiles to attack the 1-position selectively .Physical and Chemical Properties Analysis
Fluoropyridines, such as this compound, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Scientific Research Applications
1. Synthesis of 1,2,3-Triazoles
3-Azido-5-fluoropyridine has been used in the synthesis of 1,2,3-triazoles via 1,3-dipolar cycloadditions with alkynes in ionic liquids. This method has shown good yields and regioselectivities in producing 1,4,5-trisubstituted [1,2,3]-triazoles, a class of compounds with various potential applications in chemistry and pharmaceuticals (Zhong & Guo, 2010).
2. Antiviral Activity
Research on analogues of pyrimidine deoxyribonucleosides, including this compound derivatives, has shown significant antiviral activity against human immunodeficiency virus (HIV-1, HTLV-III/LAV) in human peripheral blood mononuclear cells. These studies are essential for developing new therapeutic agents against viral infections (Lin et al., 1988).
3. Positron Emission Tomography (PET) Imaging
This compound derivatives have been synthesized for applications in medical imaging, specifically in Positron Emission Tomography (PET). These derivatives can help in imaging specific biological targets and processes, expanding the capabilities of PET in medical diagnostics and research (Abreu Diaz et al., 2020).
4. Study of High-Spin Intermediates
The photolysis of this compound compounds has been studied to understand the formation of high-spin intermediates, such as triplet mononitrenes and quintet dinitrenes. These studies are crucial in physical chemistry and material sciences for developing new materials with unique electronic properties (Chapyshev et al., 2013).
Safety and Hazards
The safety data sheet for a similar compound, 3-Fluoropyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Future Directions
A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized based on compounds previously reported, and their antibacterial activity was investigated . All these results indicate that these 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have the potential to be developed into novel candidates for the treatment of gram-positive bacterial infections .
Mechanism of Action
Target of Action
Fluoropyridines, in general, have been known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
Azide-modified nucleosides, which are structurally similar to 3-azido-5-fluoropyridine, are known to be important building blocks for rna and dna functionalization by click chemistry based on azide-alkyne cycloaddition . This suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications
Pharmacokinetics
The presence of fluorine in the compound might influence its pharmacokinetic properties, as fluorine atoms are often introduced into lead structures to improve physical, biological, and environmental properties .
Result of Action
It’s worth noting that fluoropyridines have been used in the synthesis of various biologically active compounds , suggesting that this compound might have similar effects.
Action Environment
The suzuki–miyaura (sm) coupling reaction, which is often used in the synthesis of compounds like this compound, is known for its exceptionally mild and functional group tolerant reaction conditions, and its environmentally benign nature .
Biochemical Analysis
Biochemical Properties
They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The presence of the azido group could potentially allow for interactions with various enzymes, proteins, and other biomolecules, but specific interactions of 3-Azido-5-fluoropyridine have not been reported yet.
Cellular Effects
Fluoropyrimidines, a related class of compounds, have been associated with cardiotoxicity, causing conditions such as angina, myocardial infarction, arrhythmias, heart failure, acute pulmonary edema, cardiac arrest, and pericarditis
Molecular Mechanism
The azido group could potentially undergo reactions such as Staudinger reduction or azide-alkyne cycloaddition, which could influence its interactions with biomolecules
Properties
IUPAC Name |
3-azido-5-fluoropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN4/c6-4-1-5(9-10-7)3-8-2-4/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFMULOIIGQNAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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